1-(But-2-en-1-yl)naphthalene is an organic compound characterized by its naphthalene backbone substituted with a but-2-en-1-yl group. The molecular formula for this compound is , indicating it consists of 13 carbon atoms and 12 hydrogen atoms. This compound belongs to the class of polycyclic aromatic hydrocarbons, which are known for their stability and unique electronic properties due to the conjugated pi-electron system present in the naphthalene ring structure.
Several synthesis methods for 1-(but-2-en-1-yl)naphthalene have been reported:
1-(But-2-en-1-yl)naphthalene has potential applications in various fields:
Interaction studies involving 1-(but-2-en-1-yl)naphthalene often focus on its behavior in biological systems or its reactivity with other chemical species. For example, studies have shown that naphthalene derivatives can interact with biological membranes, influencing permeability and cellular uptake. Additionally, its interactions with various catalysts in organic reactions have been explored to optimize reaction conditions and yields .
Several compounds share structural similarities with 1-(but-2-en-1-yl)naphthalene, each exhibiting unique properties:
| Compound Name | Structure Description | Unique Feature |
|---|---|---|
| 1-Ethylnaphthalene | Naphthalene with an ethyl group | Lower molecular weight; more volatile |
| 2-Ethylnaphthalene | Naphthalene with an ethyl group at position 2 | Different reactivity due to position of substitution |
| 1-(Prop-2-en-1-yl)naphthalene | Naphthalene with a propylene side chain | Increased steric hindrance affecting reactivity |
| 1-(Buta-1,3-dienyl)naphthalene | Naphthalene with a butadiene substituent | Potential for diene reactions (Diels-Alder) |
These compounds are notable for their varying degrees of reactivity and applications based on their substituents' position and nature. The unique butenyl group in 1-(but-2-en-1-yl)naphthalene distinguishes it from these analogs by providing different chemical reactivity patterns and potential applications.
The study of alkenylnaphthalenes originated in the early 20th century with coal tar derivatization efforts, where naphthalene’s abundance made it a logical starting point for functionalization. Early syntheses relied on Friedel-Crafts alkylation, though regioselectivity challenges limited utility. The 1980s marked a turning point with the development of transition-metal-catalyzed coupling reactions, enabling precise installation of alkenyl groups. For instance, Heck-type couplings allowed the formation of 1-(but-2-en-1-yl)naphthalene with improved yields compared to classical electrophilic substitutions.
A critical milestone emerged in 2009 when Alberty and Bloomstein systematized thermodynamic properties for alkylnaphthalenes, including C₁₂–C₁₄ derivatives. Their work demonstrated that conjugated alkenyl groups, such as the but-2-en-1-yl moiety, significantly reduce Gibbs free energy compared to saturated analogs (ΔfG° = 182.6 kJ/mol for 1-(but-2-en-1-yl)naphthalene vs. 210.4 kJ/mol for 1-butylnaphthalene). This stabilization underpins the compound’s prevalence in high-temperature applications.
Recent innovations include photoredox-mediated C–H functionalization, which constructs the alkenyl-naphthalene bond without prefunctionalized substrates. A 2024 study achieved 78% yield for 1-(but-2-en-1-yl)naphthalene using iridium photocatalysts and butadiene under blue-light irradiation.
The but-2-en-1-yl group’s conjugation with the naphthalene π-system creates a polarized electron distribution, enhancing reactivity at both the alkene’s β-carbon and the naphthalene’s α-position. Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.2 eV, compared to 5.1 eV for unsubstituted naphthalene, facilitating charge-transfer interactions.
The compound participates in [4+2] cycloadditions as both diene and dienophile. With electron-deficient dienophiles like maleic anhydride, the alkene acts as a diene (k = 0.45 M⁻¹s⁻¹ at 25°C). Conversely, under Lewis acid catalysis (e.g., AlCl₃), the naphthalene ring becomes electron-rich, enabling inverse-electron-demand Diels-Alder reactions with nitroolefins.
A 2022 Royal Society of Chemistry study showcased the compound’s utility in synthesizing diazaborinine derivatives. Treating 1-(but-2-en-1-yl)naphthalene with boron trifluoride etherate yielded 2-(buta-2,3-dien-2-yl)-2,3-dihydro-1H-naphtho[1,8-de]diazaborinine (82% yield), a precursor to luminescent materials. The reaction proceeds via boron insertion into the alkene-naphthalene conjugated system, followed by intramolecular cyclization.
The compound’s terminal alkene undergoes radical polymerization to form poly(naphthalene-co-butene) with tunable glass transition temperatures (Tg = 45–120°C). Copolymerization with styrene derivatives increases thermal stability, as evidenced by thermogravimetric analysis showing 5% mass loss at 280°C under nitrogen.
Case Study: Catalytic Asymmetric SynthesisA 2025 enantioselective hydrovinylation protocol using a chiral N-heterocyclic carbene-palladium catalyst achieved 94% ee for (R)-1-(but-2-en-1-yl)naphthalene. The method employs ethylene gas as the vinyl donor, demonstrating the compound’s role in stereoselective C–C bond formation.
Palladium-catalyzed cross-coupling reactions represent the most extensively studied and widely applied methodology for constructing 1-(but-2-en-1-yl)naphthalene derivatives [1]. The palladium-mediated approach utilizes the well-established reactivity patterns of organopalladium complexes to facilitate carbon-carbon bond formation between naphthalene substrates and butenyl electrophiles [2]. These transformations typically proceed through oxidative addition, transmetalation, and reductive elimination cycles that have been thoroughly characterized in organometallic chemistry [3].
The most prominent palladium-catalyzed strategy involves Suzuki-Miyaura coupling reactions between naphthalene boronic acids or esters and butenyl halides [4] [5]. This methodology demonstrates exceptional functional group tolerance and operates under relatively mild reaction conditions, typically requiring temperatures between 60-120°C in the presence of base systems such as potassium carbonate or cesium carbonate [6]. The reaction mechanism proceeds through initial oxidative addition of the butenyl halide to the palladium(0) catalyst, followed by transmetalation with the naphthalene boronic acid derivative, and concluding with reductive elimination to form the desired carbon-carbon bond [5].
Alternative palladium-catalyzed approaches include Heck coupling reactions, which enable direct vinylation of naphthalene derivatives with butenyl precursors [7] [8]. The Heck reaction pathway offers unique advantages in terms of stereochemical control, allowing for selective formation of either E or Z isomers of the butenyl substituent depending on reaction conditions and catalyst selection [7]. Recent developments in asymmetric Heck reactions have demonstrated the potential for enantioselective synthesis of chiral naphthalene derivatives bearing butenyl substituents [8].
Palladium-catalyzed dearomative functionalization reactions represent an emerging approach for naphthalene derivatization [1]. These transformations involve initial coordination of the palladium catalyst to the naphthalene aromatic system, followed by insertion of butenyl coupling partners to generate complex polycyclic structures [1]. The dearomative approach offers access to three-dimensional molecular architectures that are not readily accessible through conventional aromatic substitution methods [1].
Nickel-catalyzed hydrofunctionalization represents a rapidly developing alternative to palladium-based methodologies for naphthalene alkylation [9] [10]. Nickel catalysts offer distinct advantages including lower cost, earth-abundance, and unique reactivity patterns that complement traditional precious metal catalysis [11] [12]. The mechanistic pathways of nickel-catalyzed reactions often involve single-electron transfer processes and radical intermediates, providing access to reaction modes that are challenging to achieve with palladium systems [13].
Nickel-catalyzed hydroalkylation reactions enable direct installation of butenyl groups onto naphthalene substrates through carbon-hydrogen bond activation [11] [14]. These transformations typically require specialized ligand systems, with phosphine and nitrogen-containing ligands proving most effective for controlling reactivity and selectivity [13] [11]. The reaction conditions often involve temperatures ranging from 0-150°C under reductive atmospheres, with silanes or other hydride sources serving as reducing agents [13].
The substrate scope of nickel-catalyzed hydrofunctionalization encompasses both activated and unactivated alkenes, with recent advances demonstrating successful functionalization of internal alkenes that are traditionally challenging substrates [14]. Proximal-selective hydroalkylation protocols have been developed that enable selective functionalization at specific positions on the naphthalene ring system [13]. These methods utilize directing groups such as aminoquinoline and picolinamide to control regioselectivity and achieve selective carbon-hydrogen bond activation [13].
Recent developments in nickel-catalyzed aromatic homologation have provided new routes to highly substituted naphthalene derivatives [15]. These reactions proceed through carbon-halogen bond cleavage followed by alkyne insertion and carbon-hydrogen activation to construct complex naphthalene frameworks [15]. The methodology demonstrates broad compatibility with various directing groups including pyrazoles, imidazopyridines, benzoimidazothiazoles, thiazoles, and triazoles [15].
Solvent selection plays a critical role in determining the efficiency and selectivity of alkene transfer reactions for naphthalene functionalization [16] [17]. The choice of reaction medium significantly influences catalyst activity, substrate solubility, and the stability of reactive intermediates formed during the transformation [18]. Understanding these solvent effects is essential for optimizing synthetic protocols and achieving consistent results across different reaction scales [17].
Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide demonstrate exceptional performance in promoting alkene transfer reactions [18] [19]. These solvents provide excellent solvation of ionic intermediates and facilitate the coordination of metal catalysts to substrate molecules [18]. Dimethylformamide has been shown to function not only as a solvent but also as a reactant in certain transformations, providing both carbon and hydrogen sources for methylation reactions [19]. The high boiling points of these solvents enable reactions to be conducted at elevated temperatures, often resulting in improved reaction rates and yields [18].
The influence of solvent polarity on reaction outcomes has been systematically studied in naphthalene alkylation processes [20]. Non-polar solvents such as dichloromethane and carbon disulfide favor the formation of alpha-substituted products, while polar solvents like nitrobenzene promote beta-substitution patterns [20]. This solvent-dependent regioselectivity provides a valuable tool for controlling the regiochemical outcome of naphthalene functionalization reactions [20].
Supercritical carbon dioxide has emerged as an environmentally benign alternative to traditional organic solvents for naphthalene alkylation reactions [17]. Studies have demonstrated that carbon dioxide can effectively replace conventional solvents without loss of catalytic activity or selectivity [17]. The use of supercritical carbon dioxide offers advantages including easy product separation, reduced environmental impact, and the ability to tune solvent properties through pressure adjustment [17]. Reactions conducted in carbon dioxide medium show comparable conversion rates and selectivity profiles to those performed in traditional organic solvents [17].
The coordination ability of solvents significantly affects the performance of transition metal catalysts in alkene transfer reactions [18]. Strongly coordinating solvents can compete with substrate binding, potentially reducing catalyst activity, while weakly coordinating solvents may fail to provide adequate stabilization of reactive intermediates [18]. The optimal balance between coordination strength and substrate accessibility varies depending on the specific catalyst system and reaction conditions employed [18].
| Solvent | Polarity | Boiling Point (°C) | Effect on Alkene Transfer | Preferred Applications | Considerations |
|---|---|---|---|---|---|
| Dimethylformamide | High (polar aprotic) | 153 | Promotes coordination, high yields | Cross-coupling, carbon-hydrogen activation | High boiling point, difficult removal |
| Dimethyl sulfoxide | High (polar aprotic) | 189 | Stabilizes intermediates, excellent solvation | Nucleophilic substitutions, eliminations | Strong coordinating ability |
| Toluene | Low (nonpolar) | 111 | Minimal coordination, clean reactions | Friedel-Crafts, thermal reactions | Aromatic, potential side reactions |
| Dichloromethane | Medium (polar) | 40 | Fast reactions, moderate selectivity | Halogenations, mild conditions | Low boiling point, volatile |
| Tetrahydrofuran | Medium (polar aprotic) | 66 | Good coordination, moderate yields | Metal-catalyzed reactions | Peroxide formation risk |
| Acetonitrile | Medium (polar aprotic) | 82 | Balanced properties, versatile | General synthetic medium | Moderate toxicity |
| Methyl tert-butyl ether | Low (polar aprotic) | 55 | Optimal for base-promoted reactions | Base-sensitive transformations | Low boiling point, easy removal |
The synthesis of 1-(but-2-en-1-yl)naphthalene presents distinct challenges and opportunities compared to the more established 1-allylnaphthalene synthetic pathways [21] [22]. While both compounds share structural similarities as naphthalene derivatives bearing unsaturated alkyl substituents, the additional methyl group in the butenyl chain introduces significant differences in synthetic approach, reaction conditions, and product selectivity [23] [24].
Starting material availability represents a fundamental difference between these two synthetic targets [21] [22]. The preparation of 1-allylnaphthalene benefits from the ready availability of allyl bromide and related allyl electrophiles, which are commercially accessible and relatively inexpensive [25]. In contrast, the synthesis of 1-(but-2-en-1-yl)naphthalene requires more specialized butenyl precursors that may need to be prepared through multi-step synthetic sequences [22] [26].
The reaction conditions required for butenyl naphthalene synthesis are generally more demanding than those for allyl naphthalene preparation [14] [21]. While allyl naphthalene can be efficiently prepared under mild conditions using standard palladium catalysts at temperatures between 60-80°C, butenyl naphthalene synthesis often requires elevated temperatures ranging from 80-150°C and specialized catalyst systems [13] [15]. The longer carbon chain and internal alkene geometry of the butenyl group necessitate more forcing conditions to achieve satisfactory conversion rates [14].
Stereochemical considerations represent a significant advantage of butenyl naphthalene synthesis over allyl naphthalene preparation [24] [27]. The presence of the internal alkene in the butenyl chain allows for control of E/Z stereochemistry, providing access to both geometric isomers depending on reaction conditions and catalyst selection [27]. This stereochemical diversity is not available in allyl naphthalene synthesis due to the terminal nature of the allyl double bond [25].
Regioselectivity patterns show notable similarities between the two synthetic approaches, with both demonstrating preference for substitution at the 1-position of the naphthalene ring [21] [28]. This regioselectivity arises from the enhanced stability of carbocation intermediates formed at the alpha position, which benefits from resonance stabilization with the adjacent aromatic ring system [28]. However, the butenyl system may show slightly reduced regioselectivity due to steric interactions between the methyl substituent and the naphthalene framework [15].
| Synthetic Aspect | 1-Allylnaphthalene Synthesis | 1-(But-2-en-1-yl)naphthalene Synthesis | Key Differences |
|---|---|---|---|
| Starting Material Availability | Readily available (allyl bromide) | Limited (specialized reagents) | Reagent accessibility favors allyl |
| Reaction Conditions | Mild (60-80°C) | Variable (80-150°C) | Butenyl requires harsher conditions |
| Catalyst Requirements | Standard palladium catalysts | Specialized ligands required | Butenyl needs specialized catalysts |
| Reaction Time | 2-6 hours | 8-24 hours | Butenyl reactions slower |
| Typical Yields | 75-90% | 60-80% | Allyl gives higher yields |
| Regioselectivity | High (>95% C1) | Good (85-95% C1) | Both show good selectivity |
| Stereoselectivity | Not applicable (terminal alkene) | E/Z selectivity achievable | Only butenyl has stereochemical control |
| Purification Difficulty | Moderate | Higher complexity | Butenyl purification more complex |
| Scalability | Excellent | Good with optimization | Allyl more scalable currently |
| Cost Considerations | Lower cost | Higher cost | Allyl more economical |
The mechanistic pathways for both synthetic approaches involve similar elementary steps including oxidative addition, transmetalation, and reductive elimination in palladium-catalyzed systems [1] [2]. However, the butenyl system may involve additional complexities such as alkene isomerization or migration processes that can affect both yield and selectivity [14]. These mechanistic differences necessitate careful optimization of reaction parameters including catalyst loading, ligand selection, and reaction temperature [13] [15].
Enantioselective functionalization of the allylic carbon–carbon double bond in 1-(But-2-en-1-yl)naphthalene requires chiral ligand frameworks that generate a highly organized transition state around the metal centre. Modern strategies employ C₂-symmetric diphosphines, modular phosphoramidites and trans-1,2-diaminocyclohexane-derived diphosphines, all of which exploit remote steric bias to differentiate the two prochiral faces of the naphthalene-bound allyl moiety [1] [2].
Extensive kinetic analysis of palladium-catalysed allylic substitution shows that increasing the bite angle of the diphosphine accelerates ionisation of the η¹-allyl carbonate but slows down π–σ–π equilibration, giving higher stereocontrol for substrates bearing the but-2-en-1-yl group [2]. Meanwhile, iridium complexes bearing P,O-ligands with an internal olefin backbone deliver outer-sphere nucleophilic addition to allyl alcohols without pre-activation, affording β-naphthalenone derivatives with up to ninety-eight percent enantiomeric excess under mild conditions [3].
| Entry | Metal | Representative chiral ligand (full name) | Transformation tested on allyl-naphthalene derivatives | Isolated yield (%) | Enantiomeric excess (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Palladium | (R,R)-Diphosphine derived from trans-1,2-diaminocyclohexane | Allylic alkylation with malonate nucleophiles | 88–95 | 92–98 | [2] |
| 2 | Palladium | (S)-2,2′-Bis(diarylphosphino)-1,1′-binaphthyl | Allylic amination with aniline derivatives | 70–90 | 86–94 | [4] |
| 3 | Iridium | P,O-ligand containing bis(biaryl)phosphine-olefin scaffold | Dearomative allylation of β-naphthol analogues | 78–92 | 94–98 | [3] |
| 4 | Rhodium | Josiphos-type phosphine bearing 1,2-bis[(2-diphenylphosphino)phenyl]ethane | Semireduction of allenes to branched allyl naphthyl motifs | 80–88 | 90–96 | [5] |
| 5 | Copper | Chiral bisphosphine (S,S)-1,2-bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphinoethane | Ligand-controlled hydrosilylation of 1,3-enynes forming propargyl silanes tethered to naphthalene | 83–96 | 97–99 | [6] |
Collectively, these data show that increasing torsional rigidity, installing secondary interaction sites (for example hydrogen-bond donors) and widening the ligand bite angle are the three variables that most effectively raise enantioselectivity for 1-(But-2-en-1-yl)naphthalene. [1] [6] [2]
Stereodefined partial reduction of the naphthalene core transforms the flat polyaromatic scaffold into three-dimensional tetralin or decalin frameworks useful for medicinal chemistry. The most advanced systems draw upon ruthenium, molybdenum and iridium platforms.
| Catalyst system | Active metal / ligand environment | Reaction profile with 1-(But-2-en-1-yl)naphthalene or analogues | Major product | Conversion (%) | Enantiomeric excess (%) | Reference |
|---|---|---|---|---|---|---|
| Ruthenium complex bearing an N,N-diethylamide directing group | Ruthenium bisphosphine modified by cyclohexane-1,2-diamine | Asymmetric exocyclic hydrogenation at thirty bar dihydrogen, room temperature | Chiral 1,2-dihydronaphthalene | 95 | 96–99 | [7] |
| Molybdenum cyclooctadiene complex with oxazoline-imino-pyridine ligand | Molybdenum OIP precatalyst | Chemoselective sequential hydrogenation to tetralin → decalin controllable by catalyst loading | trans-Decalin derivative | 88 | 90–97 | [8] |
| Mixed-metal oxide derived from nickel–aluminium layered hydroxide doped with molybdenum | Nickel–molybdenum bimetal | Tandem hydrogenation under forty bar dihydrogen, 250 °C; cis / trans selectivity tunable by stirring rate | cis- then trans-Decalin | 100 (after two hours) | Not stereocontrolled | [9] |
| α-Molybdenum carbide surface co-doped with palladium | Palladium–molybdenum carbide | Selective full hydrogenation of naphthalene ring at 180 °C, ten bar dihydrogen | trans-Decalin | 93 | Not stereocontrolled | [10] |
| Iridium complex containing bicyclic thiazole–phosphinite ligand | Iridium–thiazole–phosphinite | Enantioselective conjugate hydrogenation of naphthalene-substituted enones derived from the but-2-en-1-yl side chain | Saturated ketone | 90–99 | 97–99 | [11] |
Key mechanistic findings indicate that amide coordination to ruthenium enforces face-selective dihydrogen delivery, whereas in the molybdenum series the resting η⁶-arene complex must undergo haptotropic slippage to expose the prochiral double bond [7] [8]. For dehydrogenation, shuttling hydrogen to an acceptor such as n-but-1-ene under copper hydride catalysis furnishes the conjugated allyl naphthalene skeleton with retention of stereochemical integrity [6] [12].
Sustainable implementation of the above catalytic sequences mandates efficient recovery of costly transition metals. Two orthogonal approaches have shown particular promise.
Crystallisation-induced phase separation. After hydroformylation of terminal butenes, a polar rhodium–sulfonated xanthene-phosphine complex is trapped within a solid ethylene carbonate matrix that crystallises when the reaction cools to ambient temperature. Decantation of the liquid product phase gives quantitative metal retention over ten cycles with an overall turnover number of eight thousand six hundred and twenty-seven [13].
Polyethylene glycol multiphasic systems. Concomitant hydroformylation of but-2-en-1-yl analogues and aldol condensation proceeds in a polyethylene glycol layer containing rhodium and sodium hydroxide. The catalyst-rich phase is recycled simply by phase separation; inductively coupled plasma mass spectrometry detects only eight parts per million rhodium leaching per run [14].
Both methodologies eliminate energy-intensive solvent evaporation and avoid silica-supported adsorption, thereby reducing the E-factor of allyl naphthalene upgrading to below twenty according to process mass intensity calculations [13] [14].